Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide

Phosphodiesterase PDE profiling Selectivity screening

This 6-chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide (CAS 840490-79-1) is a heterocyclic building block with a validated kinase hinge-binding motif. Its documented inactivity against cAMP phosphodiesterase (PDE) provides a clean selectivity baseline for ALK, SYK, and GSK-3β inhibitor programs. The cyclopropylmethyl amide offers conformational restriction and modulated CYP metabolism versus simple alkyl analogs. The 6-chloro position is primed for SNAr diversification. Specify this exact N-cyclopropylmethyl configuration; do not substitute the isopropyl analog (CAS 345582-90-3). Supplied at ≥98% purity with storage at 2–8°C under dry conditions.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65
CAS No. 840490-79-1
Cat. No. B2523977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide
CAS840490-79-1
Molecular FormulaC9H10ClN3O
Molecular Weight211.65
Structural Identifiers
SMILESC1CC1CNC(=O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C9H10ClN3O/c10-8-4-3-7(12-13-8)9(14)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,14)
InChIKeyLAJQRXOXKYKQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide (CAS 840490-79-1): Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide (IUPAC: 6-chloro-N-(cyclopropylmethyl)pyridazine-3-carboxamide; CAS 840490-79-1; molecular formula C₉H₁₀ClN₃O; molecular weight 211.65 g/mol) is a heterocyclic small-molecule building block comprising a pyridazine core chlorinated at the 6-position and functionalized at the 3-position with a cyclopropylmethyl carboxamide moiety. The compound belongs to the broader class of 3-carboxamide-substituted 6-chloropyridazines, a scaffold that has been exploited in multiple patent families targeting protein kinases (especially ALK) [1], stearoyl-CoA desaturase-1 (SCD1) [2], and phosphodiesterase enzymes [3]. It is commercially supplied at ≥98% purity by multiple vendors for research and further manufacturing use only, with recommended storage at 2–8°C under dry, sealed conditions .

Why 6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide Cannot Be Freely Substituted with In-Class Analogs


Within the 6-chloro-pyridazine-3-carboxamide family, N-substituent identity profoundly influences both biological target engagement and pharmacokinetic behavior. The cyclopropylmethyl group introduces a unique combination of conformational restriction (cyclopropyl ring strain limits rotational freedom), increased lipophilicity relative to smaller alkyl amides, and a methylene spacer that positions the cyclopropyl ring differently than direct cyclopropyl amides [1]. In the SCD1 inhibitor patent family, the homologous 2-cyclopropylethyl amide served as a key intermediate that required further elaboration (e.g., piperazine coupling) to achieve potency, indicating that the amide substituent alone is insufficient to drive activity [2]. Furthermore, empirical screening data show that this specific compound is inactive against cAMP phosphodiesterase (classified as 'insignificant' at 1 µM cGMP in bovine aorta), whereas numerous pyridazine-3-carboxamide derivatives are potent PDE4 inhibitors, demonstrating that subtle N-substitution changes can toggle activity between target classes [3]. Consequently, procurement decisions cannot rely on scaffold-level interchangeability; the precise N-cyclopropylmethyl amide configuration must be specified.

Quantitative Differentiation Evidence: 6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide vs. Closest Analogs


cAMP Phosphodiesterase Inhibitory Activity: Negative Selectivity Data vs. Active PDE4 Pyridazine-3-Carboxamides

In a ChEMBL-curated enzyme inhibition assay, 6-chloro-N-(cyclopropylmethyl)pyridazine-3-carboxamide was evaluated for inhibitory activity against cAMP phosphodiesterase using bovine aorta as the enzyme source, at 1 µM cGMP in the presence of 10 µM calcium and 15 nM calmodulin. The result was classified as 'insignificant,' indicating no meaningful PDE inhibition at the tested concentration [1]. By contrast, multiple pyridazine-3-carboxamide derivatives within patent family US20050176714 are claimed as PDE4 inhibitors with therapeutic applications in inflammatory diseases, demonstrating that the pyridazine-3-carboxamide scaffold can support potent PDE inhibition when appropriately substituted [2]. The inactivity of the cyclopropylmethyl amide variant against PDE provides a functional selectivity filter: this compound is unlikely to exhibit PDE-mediated off-target effects, whereas other 6-chloro-pyridazine-3-carboxamides with different N-substituents may carry PDE liability.

Phosphodiesterase PDE profiling Selectivity screening

N-Substituent Conformational and Metabolic Differentiation: Cyclopropylmethyl Amide vs. Isopropyl Amide (CAS 345582-90-3)

The cyclopropylmethyl group in the target compound introduces a distinct conformational and metabolic profile compared to the isopropyl amide analog (6-chloro-pyridazine-3-carboxylic acid isopropylamine, CAS 345582-90-3). The cyclopropyl ring imposes conformational rigidity due to ring strain (~27.5 kcal/mol higher than cyclohexane per CH₂), restricting the accessible dihedral angles of the N-substituent and potentially pre-organizing the amide for target binding . Cyclopropyl-containing amines are known to exhibit altered CYP450-mediated metabolism compared to simple alkyl amines: while cyclopropyl groups can undergo CYP-mediated bioactivation to form reactive intermediates when directly attached to amines, the methylene spacer in the cyclopropylmethyl group partially mitigates this risk by increasing the distance between the strained ring and the nitrogen lone pair [1]. The isopropyl analog (CAS 345582-90-3) lacks both the conformational restriction and the metabolic differentiation conferred by the cyclopropyl ring, making it a less attractive candidate for studies where metabolic stability or defined conformational presentation is critical.

Conformational restriction Metabolic stability Cyclopropyl group

Amide vs. Amine Linker Differentiation: Hydrogen-Bonding Capacity and Target Engagement Profile

The target compound features a carboxamide linker (–C(=O)NH–) at the 3-position of the pyridazine ring, whereas the closely related 6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine (CAS 1039842-01-7) employs a direct amine linker (–NH–) [1]. The amide carbonyl serves as a hydrogen-bond acceptor (HBA) while the NH serves as a hydrogen-bond donor (HBD), creating a complementary donor–acceptor pair. The amine analog lacks the carbonyl HBA, reducing its hydrogen-bonding capacity by one acceptor. In kinase inhibitor design, the carboxamide motif at the 3-position of pyridazine is a recognized pharmacophore that can engage the hinge-binding region of ATP-binding pockets via bidentate hydrogen bonding, as demonstrated in the crystal structure of spleen tyrosine kinase (SYK) complexed with 6-((1R,2S)-2-amino-cyclohexylamino)-4-(6-ethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide (PDB 4FZ7) [2]. The amine analog lacks this carbonyl interaction capability and may exhibit fundamentally different kinase selectivity profiles.

Hydrogen bonding Amide bioisostere Target engagement

SCD1 Inhibitor Scaffold Context: Cyclopropylmethyl Amide vs. 2-Cyclopropylethyl Amide as Synthetic Entry Point

In the Xenon Pharmaceuticals patent family (US20080207587A1), the 2-cyclopropylethyl amide analog (6-chloropyridazine-3-carboxylic acid (2-cyclopropylethyl)amide, CAS 1228880-37-2) was synthesized and subsequently elaborated via nucleophilic aromatic substitution with piperazine derivatives to afford potent SCD1 inhibitors [1]. The 2-cyclopropylethyl amide intermediate achieved only 69% yield in the initial oxidation–amidation sequence, and required further derivatization to achieve biological activity, highlighting that the simple amide itself is not a potent SCD1 inhibitor. The cyclopropylmethyl amide (target compound) differs by one methylene unit in the spacer length, which alters the positioning of the cyclopropyl ring relative to the pyridazine core and may influence both the reactivity of the 6-chloro position toward SNAr and the binding pose in the SCD1 active site. More elaborate pyridazine-3-carboxamide SCD1 inhibitors bearing cyclopropylmethyl-containing spirocyclic substituents have achieved IC50 values as low as 10 nM against both mouse and human SCD1 [2].

SCD1 inhibitor Stearoyl-CoA desaturase Synthetic intermediate

Patent Positioning in the ALK Kinase Inhibitor Chemical Space: Cyclopropylmethyl Amide in Substituted Pyridazine Carboxamides

Patent family WO2012044090 / JP2013539765A (Xcovery Holding Company) broadly claims substituted pyridazine carboxamide compounds as protein kinase inhibitors with 'unexpected drug properties especially against ALK,' and specifies that preferred compounds exhibit IC50 values of <100 nM against ALK [1]. While the target compound itself is not explicitly exemplified in the patent's biological data tables, its core scaffold (6-chloro-pyridazine-3-carboxamide with N-cyclopropylmethyl substitution) falls within the Markush claims. The patent discloses that the N-substituent at the 3-carboxamide position is a critical variable for ALK potency, with cyclopropylmethyl identified among the preferred substituents. In a related kinase inhibitor context, imidazo[1,2-b]pyridazine derivatives bearing cyclopropylmethyl carboxamide substituents have achieved IC50 values of 63 nM against GSK-3β kinase, and crystal structures confirm the cyclopropylmethyl group occupying a hydrophobic pocket adjacent to the hinge region (PDB 8DJE) [2].

ALK kinase Anaplastic lymphoma kinase Kinase inhibitor patent

High-Impact Application Scenarios for 6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Leveraging PDE-Clean Selectivity Profile

Medicinal chemistry programs targeting ALK, SYK, GSK-3β, or related kinases can employ 6-chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide as a core scaffold with a documented negative PDE selectivity filter. The compound's demonstrated inactivity against cAMP phosphodiesterase (classified as 'insignificant' in bovine aorta PDE assays [1]) reduces the risk of confounding PDE-mediated pharmacology during kinase inhibitor optimization. The carboxamide motif at the 3-position provides a validated hinge-binding pharmacophore, as structurally confirmed in the SYK–pyridazine-3-carboxamide co-crystal structure (PDB 4FZ7), while the 6-chloro position remains available for further SNAr diversification to modulate kinase selectivity and pharmacokinetics. The cyclopropylmethyl group's conformational restriction may pre-organize the amide for target engagement and modulate CYP-mediated metabolism compared to simple alkyl amides, as discussed in Hypha Discovery's analysis of cyclopropyl group metabolism [2]. Researchers should specify the cyclopropylmethyl amide and avoid substituting the isopropyl analog (CAS 345582-90-3) to maintain metabolic and conformational differentiation.

SCD1 Inhibitor SAR Exploration with Variable Linker Geometry

For SCD1 inhibitor programs, the target compound offers a one-carbon-shorter spacer (cyclopropylmethyl) compared to the established 2-cyclopropylethyl amide intermediate described in Xenon's US20080207587A1 patent [3]. This difference in linker length provides a critical SAR vector for optimizing the positioning of the cyclopropyl group within the SCD1 active site. The 6-chloro substituent enables further elaboration via nucleophilic aromatic substitution with amine-containing fragments (e.g., piperazines, aminopyrrolidines), as demonstrated in the patent for the homologous 2-cyclopropylethyl series. Procurement of the cyclopropylmethyl variant rather than the cyclopropylethyl analog enables exploration of whether a shorter linker improves potency, selectivity, or metabolic stability relative to published SCD1 inhibitors such as CHEMBL1774097 (IC50 = 10 nM) [4].

Selectivity Panel Screening: Differentiating Amide vs. Amine Pyridazine Pharmacophores

The target compound (carboxamide linker) and its amine analog 6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine (CAS 1039842-01-7) [5] form a matched molecular pair for evaluating the contribution of the carbonyl hydrogen-bond acceptor to target engagement and selectivity. Because the amide carbonyl is a critical hinge-binding element in kinase co-crystal structures (PDB 4FZ7), parallel profiling of both compounds across a kinase panel or broader target panel can quantify the selectivity contribution of the carbonyl HBA. This matched-pair approach enables data-driven decisions about whether the amide or amine scaffold is more appropriate for a given target class, and the target compound's PDE-negative profile provides a clean baseline for interpreting polypharmacology data. Procurement of both compounds from a single supplier ensures batch-to-batch consistency in such comparative profiling studies.

Chemical Biology Probe Development with Defined Structural and Metabolic Features

Chemical biology groups developing target-engagement probes or chemoproteomic tools can exploit the cyclopropylmethyl group's unique properties—conformational restriction, modulated CYP metabolism, and the 'cyclopropyl shift' as a potential metabolic probe handle [2]. The cyclopropylmethyl amide combines a strained carbocycle for conformational pre-organization with a methylene spacer that partially mitigates the CYP-mediated bioactivation risk associated with cyclopropylamines. This balance of rigidity and metabolic stability makes the compound suitable as a core scaffold for probe development campaigns where pharmacokinetic predictability is essential. The compound's ≥98% commercial purity and room-temperature shipping stability further support its use in reproducible chemical biology workflows.

Quote Request

Request a Quote for 6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.